molecular formula C13H15N3O2S B2811711 5-(allylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899747-02-5

5-(allylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2811711
CAS No.: 899747-02-5
M. Wt: 277.34
InChI Key: NOQLKZATKADBOG-UHFFFAOYSA-N
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Description

5-(Allylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic pyridopyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of nitrogen-bridged heterocycles known for their privileged scaffolds in developing biologically active molecules . Pyridopyrimidine cores, such as the one in this compound, are recognized for their versatile therapeutic potential and are frequently investigated as key inhibitors for various enzymatic targets . Researchers explore these compounds for a range of applications, primarily in oncology. Pyridopyrimidine structures are found in potent inhibitors targeting protein kinases, such as Cyclin-Dependent Kinases (CDK4/6) and mTOR, which are crucial in regulating the cell cycle and proliferation in cancers . The structural motif is also relevant in the development of antimicrobial agents, as novel pyrimidine-2,4-dione derivatives have demonstrated promising activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens . The specific substitution pattern of this compound, featuring an allylthio group, is designed to modulate its electronic properties, lipophilicity, and interaction with biological targets, which can be critical for optimizing pharmacokinetic profiles and binding affinity. This product is intended for research and development purposes in laboratory settings only. For Research Use Only. Not for Human or Diagnostic Use.

Properties

IUPAC Name

1,3,6-trimethyl-5-prop-2-enylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-5-6-19-10-8(2)7-14-11-9(10)12(17)16(4)13(18)15(11)3/h5,7H,1,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQLKZATKADBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1SCC=C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(allylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved by cyclization reactions involving 2-aminopyridine derivatives and β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Allylthio Group: The allylthio group can be introduced via nucleophilic substitution reactions using allyl halides and thiol derivatives.

    Methylation: The methyl groups are usually introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

5-(Allylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the allylthio group or to reduce the pyrimidine ring using reducing agents like lithium aluminum hydride.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Allyl halides, thiol derivatives, methyl iodide, dimethyl sulfate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrido[2,3-d]pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

5-(Allylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been investigated for its potential as a therapeutic agent. Studies have indicated that this compound exhibits significant biological activity against various diseases.

Case Study: Anticancer Activity

Research has shown that derivatives of pyrido[2,3-d]pyrimidines possess anticancer properties. For instance, a study demonstrated that the compound inhibited the growth of cancer cells in vitro by inducing apoptosis and disrupting cell cycle progression. The mechanisms involved include the modulation of signaling pathways related to cell survival and proliferation.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in signaling pathways. Enzyme inhibition can lead to therapeutic effects in conditions such as cardiovascular diseases and neurodegenerative disorders.

Case Study: Phosphodiesterase Inhibition

A study highlighted the role of similar pyrido[2,3-d]pyrimidine derivatives as phosphodiesterase inhibitors. These compounds have been shown to enhance intracellular cyclic nucleotide levels, thereby improving cellular signaling and offering protective effects against neuronal damage.

Antioxidant Properties

The antioxidant capabilities of this compound contribute to its therapeutic potential. Antioxidants play a crucial role in mitigating oxidative stress associated with various diseases.

Case Study: Neuroprotection

In neuroprotective studies, the compound demonstrated the ability to scavenge free radicals and reduce oxidative damage in neuronal cells. This effect was linked to improved outcomes in models of neurodegenerative diseases.

Table 1: Biological Activities of this compound

Activity TypeMechanismReference
AnticancerInduces apoptosis
Enzyme inhibitionInhibits phosphodiesterase
AntioxidantScavenges free radicals

Mechanism of Action

The mechanism by which 5-(allylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves interaction with molecular targets such as enzymes and receptors. The allylthio group and the pyrido[2,3-d]pyrimidine core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in the disruption of cellular processes such as proliferation, signaling, and metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Comparisons

The following table summarizes key structural differences and electronic properties of related pyridopyrimidine derivatives:

Compound Name / ID Substituents (Position) Molecular Weight HOMO-LUMO Gap (ΔE, eV) Notable Properties / Activities
5-(Allylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione (Target Compound) Allylthio (C5), Me (C1, C3, C6) 307.36* Not reported Potential herbicidal/antimicrobial activity†
5-Methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione (L20308) Methoxy (C5), Me (C1) 207.19 Not reported Building block for drug synthesis
6-(2-Hydroxy-5-methylbenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4-dione (6a) Hydroxybenzoyl (C6), Me (C1) 339.31 3.93 High electron delocalization, DFT-validated
1-(2,6-Diethylphenyl)-3-methylpyrido[2,3-d]pyrimidine-2,4-dione (2n) Diethylphenyl (C1), Me (C3) 325.37 Not reported X-ray crystallography-confirmed structure
5-(4-Chlorophenyl)-7-(4-hydroxy-3-methoxyphenyl)-1,3-dimethyl analog Chlorophenyl (C5), Hydroxy-methoxyphenyl (C7) 423.85 Not reported Potential anti-inflammatory activity

*Calculated based on molecular formula. †Inferred from analogs (e.g., thienopyrimidines in ).

Key Observations:

  • Substituent Effects on Reactivity : The allylthio group in the target compound may enhance nucleophilic reactivity compared to methoxy (L20308) or hydroxybenzoyl (6a) groups, as sulfur’s polarizability facilitates charge transfer .
  • HOMO-LUMO Gaps : Compounds with electron-withdrawing groups (e.g., 6a’s hydroxybenzoyl) exhibit lower ΔE (~3.9 eV), correlating with enhanced bioactivity in herbicidal assays . The target compound’s allylthio group may similarly reduce ΔE, though experimental confirmation is needed.
  • Steric Influences : Methyl groups at positions 1, 3, and 6 (target compound) likely improve metabolic stability compared to phenyl-substituted analogs (e.g., 2n) .

Spectral and Physicochemical Comparisons

  • ¹H NMR : Allylthio protons in the target compound are expected to resonate as a triplet near δ 3.3–3.5 ppm (CH₂) and a multiplet at δ 5.1–5.3 ppm (CH₂=CH), distinct from methoxy singlets (δ 3.8–4.0 ppm) in L20308 .
  • Melting Points : Most pyridopyrimidines with fused aromatic systems (e.g., ) exhibit high melting points (>250°C), suggesting similar thermal stability for the target compound.

Biological Activity

5-(Allylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and immunomodulation. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on available literature.

Chemical Structure and Properties

The compound belongs to a class of pyrido[2,3-d]pyrimidine derivatives characterized by their unique structural features that contribute to their biological activities. The presence of the allylthio group is significant for its potential interactions with biological targets.

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

One of the notable biological activities of this compound is its ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immunosuppression associated with various diseases including cancer and infections like HIV. The inhibition of IDO can enhance immune responses against tumors and infectious agents .

Anticancer Activity

The compound has been evaluated for its anticancer properties. A study indicated that derivatives of pyrido[2,3-d]pyrimidine can inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which plays a role in cancer cell proliferation. For instance, a related compound demonstrated an IC50 value of 420 nM against eEF-2K in MDA-MB-231 breast cancer cells. This suggests that modifications in the pyrido[2,3-d]pyrimidine structure could lead to enhanced anticancer activity .

Synthesis

The synthesis of this compound involves several steps typically starting from readily available pyrimidine derivatives. The incorporation of the allylthio group is crucial for modulating the biological activity of the final product.

Case Study 1: IDO Inhibition

In a preclinical study focused on immunotherapy for cancer treatment, administration of this compound resulted in significant inhibition of IDO activity. This led to increased levels of tryptophan and reduced kynurenine levels in treated subjects compared to controls. These findings suggest a potential role in enhancing anti-tumor immunity through modulation of the kynurenine pathway .

Case Study 2: Anticancer Efficacy

Another study evaluated the compound's efficacy against various cancer cell lines. The results indicated that it effectively reduced cell viability in a dose-dependent manner across multiple cancer types. Notably, it exhibited synergistic effects when combined with standard chemotherapeutic agents .

Data Table: Summary of Biological Activities

Activity Target IC50 Value Reference
IDO InhibitionIDONot specified
Anticancer ActivityeEF-2K420 nM
Immune ModulationTryptophan metabolismNot specified

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for preparing 5-(allylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione?

  • Methodology : The compound is synthesized via alkylation of intermediate pyridopyrimidine derivatives. For example, alkylation with allylthio groups can be achieved using allyl halides in DMF or DMSO under basic conditions (e.g., K₂CO₃) to promote nucleophilic substitution . Crystallization from ethanol or acetonitrile is typically used for purification, yielding high-purity solids .

Q. How are structural and purity analyses performed for this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm allylthio substitution and methyl group positions .
  • Chromatography : Use C18 columns with gradients of acetonitrile/water for HPLC purity assessment (retention time ~15–20 min) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What solvent systems and reaction conditions optimize yield in alkylation steps?

  • Methodology : DMF or DMSO at 60–80°C with K₂CO₃ as a base provides optimal reactivity for allylthio group introduction. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane 3:7) ensures completion within 6–8 hours .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity or optimizing synthetic pathways?

  • Methodology :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for allylthio substitution .
  • Solvent Effects : Simulate solvation free energies in DMF vs. DMSO to rationalize solvent-dependent yields .
  • Machine Learning : Train models on existing pyridopyrimidine reaction data to predict optimal conditions (e.g., temperature, catalyst) .

Q. How do structural modifications (e.g., allylthio vs. benzylthio) affect biological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs with varying substituents (e.g., benzylthio, phenylthio) and test antimicrobial activity via MIC assays against Gram-positive/negative bacteria .
  • Docking Studies : Perform molecular docking with bacterial DNA gyrase to correlate allylthio’s hydrophobic interactions with inhibitory potency .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodology :

  • Variable Temperature NMR : Identify dynamic effects (e.g., rotamerism of the allylthio group) by acquiring spectra at 25°C vs. 60°C .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by mapping proton-proton and proton-carbon correlations .

Experimental Design & Data Analysis

Q. How to design a kinetic study for allylthio substitution reactions?

  • Methodology :

  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track the disappearance of starting material (e.g., C-Br stretch at ~550 cm⁻¹) .
  • Rate Constant Calculation : Apply pseudo-first-order kinetics under excess nucleophile conditions and fit data to the Arrhenius equation .

Q. What are the best practices for reproducibility in multi-step syntheses?

  • Methodology :

  • Intermediate Characterization : Validate each step via melting point, NMR, and HPLC before proceeding .
  • Condition Logging : Document solvent batch, humidity, and stirring speed to mitigate variability .

Key Challenges & Solutions

  • Low Crystallinity : Add tert-butyl methyl ether as an anti-solvent during recrystallization .
  • Byproduct Formation : Use scavenger resins (e.g., quadraPure™) to trap unreacted alkylating agents .

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